1,1-Diethoxy-N,N-dimethylmethanamine
Overview
Description
1,1-Diethoxy-N,N-dimethylmethanamine (DMF-DMA) is an excellent methylating agent for acids, amines, thiols, and amino acids . It is mainly used in the synthesis of pharmaceuticals and crop protection agents . Another application of DMF-DMA is in the cosmetics industry, for example, in hair care products .
Molecular Structure Analysis
The molecular formula of 1,1-Diethoxy-N,N-dimethylmethanamine is C5H13NO2 . The molecular weight is 119.16 . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1-Diethoxy-N,N-dimethylmethanamine include a density of 0.9±0.1 g/cm3, a boiling point of 130.3±0.0 °C at 760 mmHg, and a flash point of 22.2±0.0 °C . The molecular formula is C7H17NO2, and the molecular weight is 147.215 .
Scientific Research Applications
Synthesis of Pharmaceuticals
This compound is a reliable methylation agent mainly applied in the synthesis of pharmaceuticals . It’s used in the synthesis of heterocyclic compounds, which are important intermediates in pharmaceutical synthesis . For instance, it can be used in the synthesis of 1,2,3-triketones, indole-based drugs, ofloxacin, and milrinone .
Crop Protection Agents
1,1-Diethoxy-N,N-dimethylmethanamine is also used in the synthesis of crop protection agents . These agents help protect crops from pests and diseases, enhancing agricultural productivity.
Cosmetics Industry
In the cosmetics industry, this compound finds application in the production of hair care products . Its properties make it suitable for formulating products that improve hair health and appearance.
Methylation Agent
This compound is an excellent methylation agent for acids, amines, thiols, and amino acids . Methylation is a crucial process in many biological and chemical reactions.
Esterification of Fatty Acids
N,N-Dimethylformamide diethyl acetal is a suitable reagent for the esterification of fatty acids . Esterification is a key process in the production of biodiesel, fragrances, and flavors.
Quantification of Cocaine
This compound has been used in the quantification of cocaine and its primary metabolite, benzoyl ecgonine, from a urine matrix by gas chromatography . This is crucial in forensic and clinical toxicology.
Synthesis of Pyridine Derivatives
It has been identified for use in a Me3SiCl-mediated three-component coupling reaction with alkyne to yield 2,3,4,5-tetrasubstituted pyridine derivatives . Pyridine derivatives have various applications in medicinal chemistry and drug discovery.
Synthesis of Spirooxindole and Pyrazole Scaffolds
This compound is used in the synthesis of spirooxindole and pyrazole scaffolds via [3+2] cycloaddition reaction of electron-deficient olefins-based pyrazole motif . These scaffolds are important in the development of bioactive molecules in medicinal chemistry.
properties
IUPAC Name |
1,1-diethoxy-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKAYBPLDRWMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(N(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061584 | |
Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061584 | |
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Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethylformamide diethyl acetal | |
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Product Name |
1,1-Diethoxy-N,N-dimethylmethanamine | |
CAS RN |
1188-33-6 | |
Record name | Dimethylformamide diethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethylformamide diethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188336 | |
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Record name | 1188-33-6 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377652 | |
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Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
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Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxytrimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.371 | |
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Record name | DIMETHYLFORMAMIDE DIETHYLACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOJ5HYK225 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of N,N-Dimethylformamide diethyl acetal in organic synthesis?
A1: N,N-Dimethylformamide diethyl acetal (DMF-DEA) acts as a versatile reagent for various transformations in organic synthesis. It serves as a mild and selective reagent for: * Alkylation: Reacting with acidic methylene compounds, DMF-DEA introduces alkyl groups. []* Formylation: DMF-DEA can introduce formyl groups into suitable substrates. []* Aminomethylenation: This reagent can introduce aminomethylene groups into molecules. []
Q2: What is known about the stability of N,N-Dimethylformamide diethyl acetal?
A2: DMF-DEA demonstrates good stability when stored properly. It is crucial to avoid moisture, acidic conditions, and elevated temperatures to maintain its integrity. Under these conditions, most orthoamide derivatives, including DMF-DEA, can be stored for extended periods with minimal degradation. []
Q3: Are there any studies on the solubility of N,N-Dimethylformamide diethyl acetal?
A3: Yes, the solubility of N,N-Dimethylformamide diethyl acetal has been investigated in supercritical carbon dioxide (scCO2). This research focused on measuring and correlating solubility data with various factors, including temperature and pressure. The findings provide valuable insights into the behavior of DMF-DEA in scCO2, a green solvent with potential applications in various chemical processes. []
Q4: What are the structural characteristics of N,N-Dimethylformamide diethyl acetal?
A4: DMF-DEA (1,1-Diethoxy-N,N-dimethylmethanamine) is an orthoamide derivative. Its molecular formula is C7H17NO2, and its molecular weight is 147.25 g/mol. DMF-DEA exists as a colorless, distillable liquid with an amine-like odor. []
Q5: Are there any reported toxicological concerns associated with N,N-Dimethylformamide diethyl acetal?
A5: While no significant toxicity has been reported for DMF-DEA, it's essential to handle it with care as a general laboratory practice. Always consult the material safety data sheet (MSDS) for specific safety precautions. []
Q6: How does the structure of N,N-Dimethylformamide diethyl acetal influence its reactivity?
A6: The structure of DMF-DEA with its two ethoxy groups attached to the central carbon atom, along with the dimethylamino group, contributes to its reactivity as a formylating, alkylating, and aminomethylenating agent. The electron-donating nature of the nitrogen and oxygen atoms increases the electron density at the central carbon atom, making it susceptible to nucleophilic attack. This allows DMF-DEA to react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. [, ]
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